molecular formula C7H5Cl3Zn B6324226 2,3-Dichlorobenzylzinc chloride CAS No. 697762-17-7

2,3-Dichlorobenzylzinc chloride

Cat. No.: B6324226
CAS No.: 697762-17-7
M. Wt: 260.8 g/mol
InChI Key: AAOHXAHQRNZIHA-UHFFFAOYSA-M
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Description

2,3-Dichlorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5Cl3Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzylzinc chloride can be synthesized through the reaction of 2,3-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzylzinc chloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other types of substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., tetrahydrofuran).

    Substitution Reactions: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions are typically biaryl compounds or substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dichlorobenzylzinc chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the modification of biologically active molecules to study their structure-activity relationships.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 2,3-dichlorobenzylzinc chloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzyl chloride
  • 3,4-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzyl chloride

Comparison: 2,3-Dichlorobenzylzinc chloride is unique due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other dichlorobenzyl derivatives, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

chlorozinc(1+);1,2-dichloro-3-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOHXAHQRNZIHA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C(=CC=C1)Cl)Cl.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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